molecular formula C8H15N3O B13618930 3-(1-Isopropyl-1h-1,2,4-triazol-5-yl)propan-1-ol

3-(1-Isopropyl-1h-1,2,4-triazol-5-yl)propan-1-ol

Cat. No.: B13618930
M. Wt: 169.22 g/mol
InChI Key: WENPRIYTMUMXIT-UHFFFAOYSA-N
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Description

3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-1H-1,2,4-triazole with propylene oxide under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major products are reduced triazole derivatives.

    Substitution: The major products depend on the substituent introduced, such as halides or amines.

Scientific Research Applications

3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The isopropyl group may contribute to the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: Lacks the isopropyl group, making it less lipophilic.

    1-Isopropyl-1H-1,2,4-triazol-5-amine: Contains an amine group instead of a hydroxyl group, altering its reactivity and biological activity.

    3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Features a pyrazole ring instead of a triazole ring, leading to different chemical properties.

Uniqueness

3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol is unique due to the presence of both the isopropyl group and the hydroxyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-(2-propan-2-yl-1,2,4-triazol-3-yl)propan-1-ol

InChI

InChI=1S/C8H15N3O/c1-7(2)11-8(4-3-5-12)9-6-10-11/h6-7,12H,3-5H2,1-2H3

InChI Key

WENPRIYTMUMXIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)CCCO

Origin of Product

United States

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